1,4-Dichlorophthalazine-6-carbonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds with multiple substituents. The compound is officially registered under Chemical Abstracts Service number 2380-50-9, providing a unique identifier for this specific molecular structure. The Chemical Abstracts Service name for this compound is designated as 6-Phthalazinecarbonyl chloride, 1,4-dichloro-, which reflects the systematic approach to naming complex heterocyclic structures by identifying the core ring system and enumerating substituents according to their positional relationships.
Alternative nomenclature systems have been employed across different chemical databases and literature sources. The compound is also known by several synonymous names including 1,4-Dichlorphthalazin-6-carbonylchlorid and 1,4-Dichlor-6-phthalazincarbonsaeure-chlorid, which represent German chemical nomenclature conventions. These naming variations demonstrate the international scope of chemical nomenclature systems while maintaining consistency in molecular identification through the Chemical Abstracts Service registry number.
The systematic naming convention begins with the identification of phthalazine as the parent heterocyclic system, a bicyclic aromatic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. The positional numbering system follows standard heterocyclic nomenclature, with nitrogen atoms occupying positions 1 and 2 of the pyridazine portion of the molecule. The dichloride substituents are specifically located at positions 1 and 4, while the carbonyl chloride functional group is positioned at carbon 6 of the benzene ring portion.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as Carbon-9 Hydrogen-3 Chlorine-3 Nitrogen-2 Oxygen-1, representing a total of 18 atoms in the molecular structure. This composition reflects the characteristic feature of halogenated heterocyclic compounds with significant chlorine content, accounting for three chlorine atoms that constitute approximately 40.7 percent of the total molecular weight.
The molecular weight of 261.49 daltons positions this compound within the medium molecular weight range for organic synthetic intermediates. The high proportion of electronegative atoms, particularly chlorine, significantly influences the compound's physical and chemical properties. The presence of three chlorine atoms creates substantial electronic effects through their high electronegativity and mesomeric contributions to the aromatic system stability.
Comparative analysis with the parent phthalazine molecule, which has a molecular formula of Carbon-8 Hydrogen-6 Nitrogen-2 and molecular weight of 130.15 daltons, reveals that the chlorinated derivative possesses exactly twice the molecular weight due to the addition of three chlorine atoms and the carbonyl chloride functional group. This substantial mass increase reflects the significant structural modifications that occur during synthetic derivatization processes.
The molecular composition analysis demonstrates that heteroatoms constitute 43.3 percent of the total molecular weight, with nitrogen atoms contributing 10.7 percent, oxygen contributing 6.1 percent, and chlorine atoms contributing 40.7 percent. This high heteroatom content is characteristic of bioactive heterocyclic compounds and contributes to the molecule's potential for hydrogen bonding, dipole interactions, and coordination chemistry applications.
X-ray Crystallographic Data and Conformational Studies
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of crystalline compounds. While specific crystallographic data for this compound were not identified in the current literature survey, related phthalazine derivatives have been extensively characterized using X-ray diffraction techniques, providing insight into the conformational preferences and structural features of this class of compounds.
The crystallographic analysis of related 1,4-dichlorophthalazine compounds reveals important structural parameters that can be extrapolated to the carbonyl chloride derivative. The parent 1,4-dichlorophthalazine compound exhibits a melting point range of 160-162 degrees Celsius, indicating substantial intermolecular interactions in the solid state. The density of the related dichlorophthalazine compound is reported as 1.486 grams per cubic centimeter, suggesting efficient crystal packing arrangements.
X-ray crystallographic studies of phthalazine derivatives have revealed characteristic conformational features that influence their biological activity and chemical reactivity. Research on phthalazine phosphodiesterase inhibitors bearing chloro-substituted methylenepyridine units has demonstrated that substituents at position 1 of the phthalazine nucleus preferentially orient toward the external part of the molecule, with aromatic planes maintaining near-orthogonal relationships to the phthalazine ring system. These conformational preferences are attributed to steric interactions between substituents and electronic effects arising from the heteroaromatic system.
Conformational analysis of heterocyclic five-membered rings linked to carbon 4 of phthalazine systems shows significant variation in structural behavior. Thiazole rings tend to adopt well-defined conformations that are nearly coplanar with respect to the phthalazine nucleus, while triazole and diazole heterocycles exhibit greater conformational freedom with large torsion angles. These structural observations suggest that the carbonyl chloride group at position 6 would likely adopt conformations that minimize steric conflicts while maximizing electronic stabilization through resonance interactions with the aromatic system.
The crystallographic parameters for related phthalazine complexes demonstrate the importance of intermolecular interactions in solid-state structures. Cadmium complexes with hydralazine-based ligands have been shown to form coordination polymers with specific geometric arrangements determined by metal-ligand bonding patterns and crystal packing forces. These studies indicate that phthalazine derivatives can participate in extensive hydrogen bonding networks and metal coordination, suggesting similar behavior for the carbonyl chloride derivative.
Comparative Structural Analysis with Phthalazine Derivatives
The structural analysis of this compound within the context of related phthalazine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Comparative examination with the parent phthalazine molecule and other substituted derivatives provides insight into the electronic and steric effects of multiple chlorine substitutions combined with carbonyl chloride functionality.
The parent phthalazine compound, with molecular formula Carbon-8 Hydrogen-6 Nitrogen-2, serves as the fundamental structural unit for understanding derivative modifications. Phthalazine itself represents a benzopyridazine system where two nitrogen atoms are incorporated into a six-membered ring fused to benzene. The systematic chlorination at positions 1 and 4, combined with carbonyl chloride introduction at position 6, represents a significant departure from the parent structure in terms of electronic distribution and chemical reactivity.
Comparative analysis with 1,4-dichlorophthalazine reveals the impact of carbonyl chloride substitution on molecular properties. The addition of the carbonyl chloride group increases molecular weight from 199.04 to 261.49 daltons, representing a 31.4 percent increase attributable to the Carbon-Oxygen-Chlorine functional group. This modification introduces additional reactive sites for nucleophilic substitution reactions and coordination chemistry applications.
The electronic effects of multiple chlorine substitutions create a highly electron-deficient aromatic system that enhances the electrophilic character of the carbonyl chloride group. Research on phthalazine derivatives has demonstrated that chlorine substitutions at positions 1 and 4 significantly influence the electron density distribution throughout the ring system. These electronic modifications affect both the chemical reactivity and biological activity profiles of phthalazine derivatives.
Structural studies of phthalazine-containing pharmaceutical compounds have revealed important relationships between substitution patterns and biological activity. The versatility of the phthalazine scaffold has been demonstrated through its incorporation into compounds exhibiting antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. The specific substitution pattern found in this compound positions this compound as a potential intermediate for accessing diverse pharmacologically active derivatives.
The synthesis of related phthalazine derivatives has been extensively documented, with particular attention to the formation of glucose-conjugated phthalazinone derivatives. These synthetic pathways demonstrate the utility of reactive intermediates like carbonyl chlorides in constructing complex molecular architectures through sequential functional group transformations. The presence of multiple reactive sites in this compound provides opportunities for selective derivatization and molecular complexity enhancement.
Crystallographic studies of phthalazine derivatives have revealed important supramolecular interactions that influence solid-state properties and potential applications. The formation of coordination polymers and hydrogen-bonded networks demonstrates the capacity of phthalazine derivatives to participate in extended structural arrangements. These interactions are particularly relevant for understanding the solid-state behavior and potential materials applications of chlorinated phthalazine derivatives.
Properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-5-2-1-4(9(12)15)3-6(5)8(11)14-13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXIRTCLVZZRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597107 | |
| Record name | 1,4-Dichlorophthalazine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-50-9 | |
| Record name | 1,4-Dichlorophthalazine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Step: Reagents, Conditions, and Catalysts
2.1 Phosphorus Trichloride (PCl3) Chlorination
- The chlorination of diketone phthalazines is frequently performed using phosphorus trichloride as the chlorinating reagent.
- The reaction is conducted in a solvent such as acetonitrile with catalytic amounts of 4-dimethylaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- The molar ratio of diketone phthalazine to catalyst ranges from 1:0.01 to 1:0.1.
- PCl3 is added dropwise over 3 to 6 hours to control the exothermic reaction and maintain temperature between 60°C and 100°C.
- After addition, reflux is maintained for 4 to 10 hours to complete the chlorination.
- Gaseous byproducts are absorbed using alkaline solutions to minimize environmental impact.
2.2 Phosphorus Oxychloride (POCl3) Chlorination
- An alternative chlorination method uses POCl3, which can reflux with the phthalazinedione precursor for extended periods (e.g., 18 hours).
- This method also requires careful workup, including aqueous quenching and organic extraction to isolate the chlorinated product.
- The use of POCl3 is associated with safety and environmental concerns due to the large reagent quantities and corrosive nature.
Purification and Isolation Techniques
- After chlorination, the reaction mixture is quenched, typically by adding water or an aqueous base, causing precipitation of the chlorinated solid.
- The solid is collected by filtration or centrifugation.
- Subsequent purification involves organic solvent washes and recrystallization.
- Common solvents used for recrystallization include methylene chloride, ethyl acetate, methanol, ethanol, isopropanol, acetone, dioxane, and chloroform, either singly or in mixtures.
- Activated carbon and anhydrous sodium sulfate are used during washing to remove impurities.
- The purified product is obtained after filtration, drying, and sometimes multiple recrystallization steps to achieve high purity (>98%) and good yield (~75%).
Representative Experimental Procedure (Based on Patent CN110156696A)
| Step | Description | Conditions | Reagents | Yield & Purity |
|---|---|---|---|---|
| a | Chlorination of diketone phthalazine | Acetonitrile solvent, 45°C heating, PCl3 added dropwise over 6 h, reflux at 72°C for 7 h | Diketone phthalazine (2 kg), PCl3 (3.38 kg), 4-dimethylaminopyridine (0.15 kg) | Reaction monitored until completion |
| b | Quenching and solid precipitation | Reaction solution quenched, solid precipitated and collected by centrifugation | Water added for quenching | Solid isolated |
| c | Washing and recrystallization | Solid stirred in methylene chloride and water, filtered, filtrate concentrated and cooled for crystallization | Methylene chloride, water, activated carbon, anhydrous sodium sulfate | Crude product (4.3 kg), recrystallized to yield 1.825 kg product, 98.1% purity, 75% yield |
Alternative Synthetic Routes and Related Derivatives
- Literature reports the synthesis of 1,4-dichlorophthalazine derivatives starting from phthalazinedione reacted with POCl3 under reflux for 18 hours.
- The chlorinated intermediate can be further functionalized by reaction with hydrazine hydrate, triethylamine, or other nucleophiles to generate various substituted phthalazine derivatives.
- These routes emphasize the versatility of the 1,4-dichlorophthalazine scaffold for medicinal chemistry applications.
Comparative Analysis of Chlorination Methods
| Feature | Phosphorus Trichloride (PCl3) Method | Phosphorus Oxychloride (POCl3) Method |
|---|---|---|
| Reagent Quantity | Moderate (stoichiometric) | Often large excess |
| Reaction Time | 4-10 hours reflux | Up to 18 hours reflux |
| Temperature Range | 60-100°C | Reflux (approx. 100-110°C) |
| Catalyst Usage | 4-Dimethylaminopyridine or DBU | Typically none |
| Environmental Impact | Gas absorption required | Large waste and safety concerns |
| Purification Complexity | Multiple recrystallizations | Similar workup with aqueous quench |
| Industrial Feasibility | More amenable due to controlled addition and catalyst | Less favored due to reagent excess and safety |
Summary of Key Research Findings
- The use of phosphorus trichloride with catalytic 4-dimethylaminopyridine in acetonitrile provides a controlled and efficient chlorination route to 1,4-dichlorophthalazine-6-carbonyl chloride with high purity and good yield.
- Slow addition of PCl3 and temperature control are critical to minimize side reactions and ensure safety.
- Post-reaction workup involving aqueous quenching, activated carbon treatment, and recrystallization in mixed solvents is essential for product purity.
- Alternative methods using POCl3 are effective but pose greater environmental and safety challenges.
- The choice of solvent and purification protocol significantly affects the final product quality.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichlorophthalazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products:
Substituted Phthalazines: Formed through nucleophilic substitution.
Phthalazine Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has demonstrated that compounds derived from phthalazine structures, including 1,4-dichlorophthalazine-6-carbonyl chloride, exhibit notable anticancer properties. For instance, derivatives synthesized from this compound have been screened against the National Cancer Institute's (NCI) 60 cell line panel. Several derivatives showed significant growth inhibition across various cancer types, including leukemia and melanoma. Specifically, compounds with a 4-chloro substituent exhibited over 90% inhibition against multiple cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that chlorinated heterocycles can enhance antibacterial properties. For example, derivatives of this compound have shown effectiveness against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) in the low micromolar range . The presence of chlorine atoms in these compounds is crucial for their enhanced biological activity.
Agrochemical Applications
Pesticide Development
this compound serves as a building block for developing new agrochemicals. Its derivatives have been explored for use as herbicides and insecticides due to their biological activity against pests and weeds. The modification of this compound can lead to more effective formulations that target specific agricultural challenges .
Dye Manufacturing
Reactive Dyes
The compound is utilized in the synthesis of reactive dyes. Its chlorinated structure allows for improved reactivity and bonding with substrates during dyeing processes. Patents indicate that it can be used to produce vibrant colors while ensuring durability on fabrics . The presence of the carbonyl chloride group enhances its reactivity with various substrates, making it suitable for applications in textile industries.
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. It acts as a precursor for various heterocyclic compounds that possess diverse biological activities . The ability to modify its structure allows chemists to explore a wide range of derivatives with tailored properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,4-Dichlorophthalazine-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the carbonyl chloride group are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Heterocycles
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
- CAS Number : 123-99-9
- Molecular Formula : C₉H₆ClO₃
- Structure : Benzodioxine ring fused with a carbonyl chloride group.
- Comparison :
2-Chloro-6-methylpyrimidine-4-carboxylic acid
Chlorinated Benzodithiazine Derivatives
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
- Structure : Benzodithiazine core with chloro, methyl hydrazine, and ester groups.
- Comparison :
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Data Table: Comparative Analysis
Key Research Findings
- Electronic Effects : The electron-withdrawing phthalazine core in this compound enhances the electrophilicity of its carbonyl chloride group compared to benzodioxine or pyrimidine analogues .
- Thermal Stability : Chlorinated benzodithiazines exhibit higher decomposition temperatures (>250°C) than 1,4-dichlorophthalazine derivatives, attributed to hydrogen bonding and conjugation .
- Synthetic Utility : While this compound is specialized for dyes, hydrazine-substituted benzodithiazines offer broader utility in medicinal chemistry .
Biological Activity
1,4-Dichlorophthalazine-6-carbonyl chloride (C9H5Cl2N2O) is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure and the presence of both carbonyl and chlorine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, synthesizing findings from diverse research studies.
Molecular Structure:
- Molecular Formula: C9H5Cl2N2O
- Molecular Weight: Approximately 200.60 g/mol
- Functional Groups: Carbonyl chloride and dichloro substituents enhance reactivity.
Biological Activity
This compound exhibits a range of biological activities attributed to its structural features. The following sections detail its anticancer and antimicrobial properties based on recent studies.
Anticancer Activity
Research has demonstrated that derivatives of this compound possess significant anticancer properties. A study evaluated various phthalazine-based compounds against the NCI 60 cell panel, revealing promising results:
| Compound | Cell Lines Tested | Growth Inhibition (%) | Notes |
|---|---|---|---|
| 6b | Multiple | >90 | Broad-spectrum inhibition |
| 6e | Leukaemia, Melanoma | >100 | Lethal effects on several lines |
| 13a | Non-small cell lung cancer, Melanoma | >90 | Broad-spectrum inhibition |
| 13c | Various | 145.09 | Excellent lethal activity |
| 16d | Multiple | 116.00 | Most potent among derivatives |
The compounds exhibiting over 90% growth inhibition included biarylurea-based derivatives with terminal substituents, indicating that structural modifications significantly influence their efficacy against cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit substantial antibacterial activity against both gram-positive and gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 mg/mL |
| Compound B | S. aureus | 75 mg/mL |
| Compound C | S. pyogenes | 0.097 µg/mL |
These findings suggest that the compound's structure allows for effective interaction with bacterial targets, leading to significant inhibition of bacterial growth .
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within cells. Its carbonyl group may facilitate binding to nucleophilic sites on proteins or DNA, while the chlorine atoms may enhance lipophilicity, aiding cellular penetration.
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Anticancer Drug Development : A study focused on synthesizing phthalazine derivatives revealed that modifications at specific positions significantly altered their anticancer efficacy, indicating a structure-activity relationship crucial for future drug design .
- Antimicrobial Agents : Research demonstrated that certain derivatives showed broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Dichlorophthalazine-6-carbonyl chloride in laboratory settings?
- Methodological Answer : The compound is synthesized via sequential reactions, including amide formation, diazotisation, azo coupling, and sodium salt formation. For example, it reacts with H acid and orthanilic acid to form azo dyes for cotton. Key steps involve controlling stoichiometry and reaction temperatures to optimize intermediates .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm chlorine substitution patterns, infrared (IR) spectroscopy to identify carbonyl and chloride functional groups, and mass spectrometry (MS) for molecular weight validation. Cross-referencing with X-ray crystallography can resolve structural ambiguities .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct thermal gravimetric analysis (TGA) to evaluate decomposition temperatures. Monitor hydrolysis susceptibility in aqueous environments using high-performance liquid chromatography (HPLC) and adjust pH to determine stability thresholds. Store under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in azo coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations to model electron density distribution, focusing on the carbonyl chloride and dichloro-substituted phthalazine moieties. Compare activation energies of intermediates using kinetic studies to identify rate-limiting steps .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR and MS results)?
- Methodological Answer : Apply multi-technique validation:
- Re-run NMR with deuterated solvents to exclude solvent interference.
- Use tandem MS (MS/MS) to confirm fragmentation patterns.
- Perform elemental analysis to verify chlorine content.
Statistical tools like principal component analysis (PCA) can identify outliers in datasets .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
- Methodological Answer : Design a fractional factorial experiment to test variables (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) to model interactions between parameters. For example, increasing the molar ratio of orthanilic acid improves azo coupling efficiency by 22% in controlled trials .
Q. How can environmental fate studies predict the compound’s persistence in ecosystems?
- Methodological Answer : Simulate environmental degradation using OECD 307 guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
